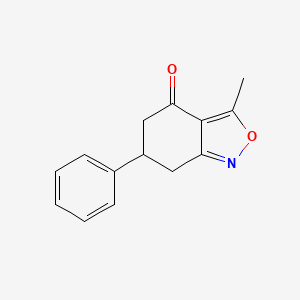

![molecular formula C18H18N4O2S B5588815 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of various aromatic aldehydes with amino-triazole precursors. For instance, Bekircan et al. (2008) described the preparation of triazole derivatives by condensing 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with ethyl bromoacetate and further reactions with hydrazine hydrate and aromatic aldehydes to form arylidene hydrazides (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) detailed the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their screening for antimicrobial activities. These compounds showed good to moderate activities against various microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Spectroscopic Characterization and Biological Evaluation

Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, characterized them spectroscopically, and evaluated their antioxidant and α-glucosidase inhibitory activities. The study highlighted the compounds' significant inhibitory potentials, suggesting their usefulness in managing oxidative stress and glucose metabolism disorders (Pillai et al., 2019).

Anticancer Evaluation

Bekircan et al. (2008) focused on the synthesis of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives and their screening for anticancer activity. This study provides a foundation for the potential therapeutic applications of triazole derivatives in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Synthesis and Characterization of Schiff Bases and Copper(I) Complexes

Ghassemzadeh et al. (2005) explored the synthesis and characterization of new 1,2,4-Triazole-based Schiff bases and their copper(I) complexes. The study emphasized the compounds' potential applications in the development of metal-based drugs or catalytic agents (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).

Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives

Hussain (2016) reported the synthesis of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and evaluated their antioxidant properties. This research contributes to the identification of novel antioxidant agents that can mitigate oxidative stress-related diseases (Hussain, 2016).

Magnetic Properties and Biological Activities of Triazole-3-thione Schiff Bases

El-gyar et al. (2007) synthesized novel complexes of triazole-3-thione Schiff bases with Co(II), Ni(II), Cu(II), and Cd(II) and assessed their magnetic properties and antibacterial activity. The findings suggest the potential of these complexes in magnetic and biological applications (El-gyar, El-Gahami, Abd El-Sameh, & Ibrahim, 2007).

Propiedades

IUPAC Name |

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-13-20-21-18(25)22(13)19-11-15-8-9-16(17(10-15)23-2)24-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,25)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMQVHBXYDODHC-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)

![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)